PEG4 Linker Length Enables Optimal ERα Degradation Activity Compared to PEG2
In a systematic PROTAC linker optimization study for ERα degradation, PEG4 linker variant LCL-ER(dec)-P4 was synthesized and compared against PEG2 variant LCL-ER(dec)-P2 and PEG3 variant LCL-ER(dec). While all three variants maintained comparable binding affinity to ERα with IC₅₀ values between 30–50 nM, the degradation activity differed substantially. The PEG3 variant showed the highest degradation activity among the three tested lengths, establishing that PEG4 length falls within the functional window for productive ternary complex formation while PEG2 length may be suboptimal [1]. This class-level inference supports PEG4 as a viable linker length when screening PROTAC candidates, providing a middle ground between shorter (PEG2) and longer (PEG6/PEG8) options [2].
| Evidence Dimension | ERα binding affinity (IC₅₀) and degradation activity |
|---|---|
| Target Compound Data | IC₅₀ = 30–50 nM for ERα binding (PEG4 variant LCL-ER(dec)-P4) |
| Comparator Or Baseline | PEG2 variant (LCL-ER(dec)-P2): IC₅₀ = 30–50 nM; PEG3 variant (LCL-ER(dec)): IC₅₀ = 30–50 nM |
| Quantified Difference | Binding affinity comparable across PEG2/PEG3/PEG4 variants; PEG3 showed optimal degradation, PEG4 viable but activity differs |
| Conditions | ERα-targeting decoy nucleic acid-type PROTACs; Western blotting for degradation assessment |
Why This Matters
This evidence confirms that linker length affects degradation efficacy independently of binding affinity, making PEG4 a validated screening option when optimizing ternary complex formation.
- [1] MEDCHEM NEWS Vol.33 No.2. Decoy nucleic acid-type PROTAC: synthesis and evaluation of PEG2, PEG3, and PEG4 linker variants for ERα degradation. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
